molecular formula C4H12NOPS B13757284 S-Ethyl ethylphosphonothioamidate CAS No. 26350-28-7

S-Ethyl ethylphosphonothioamidate

Cat. No.: B13757284
CAS No.: 26350-28-7
M. Wt: 153.19 g/mol
InChI Key: BIHHIFKEHSUGQL-UHFFFAOYSA-N
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Description

S-Ethyl ethylphosphonothioamidate is an organophosphorus compound with the molecular formula C4H12NOPS. This compound is characterized by the presence of a phosphonothioamidate group, which includes phosphorus, sulfur, nitrogen, and ethyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl ethylphosphonothioamidate typically involves the reaction of ethylphosphonothioic dichloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C2H5P(S)Cl2 + 2C2H5NH2 → C4H12NOPS + 2HCl\text{C2H5P(S)Cl2 + 2C2H5NH2 → C4H12NOPS + 2HCl} C2H5P(S)Cl2 + 2C2H5NH2 → C4H12NOPS + 2HCl

This reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl ethylphosphonothioamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioates.

    Reduction: It can be reduced to form phosphonothioamides.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides and aryl halides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various phosphonothioate and phosphonothioamide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

S-Ethyl ethylphosphonothioamidate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.

    Industry: It is used in the production of pesticides and other agrochemicals due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of S-Ethyl ethylphosphonothioamidate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • S-Ethyl ethylphosphonamidothioate
  • S-Methyl methylphosphonothioamidate
  • S-Propyl propylphosphonothioamidate

Uniqueness

S-Ethyl ethylphosphonothioamidate is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

26350-28-7

Molecular Formula

C4H12NOPS

Molecular Weight

153.19 g/mol

IUPAC Name

[amino(ethylsulfanyl)phosphoryl]ethane

InChI

InChI=1S/C4H12NOPS/c1-3-7(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6)

InChI Key

BIHHIFKEHSUGQL-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(N)SCC

Origin of Product

United States

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